Cas no 1225551-48-3 (5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid)

1225551-48-3 structure
Productnaam:5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
- SB63151
- 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylicacid
- 5-(3-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid
-
- Inchi: 1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)
- InChI-sleutel: URBIPDRCIKSANY-UHFFFAOYSA-N
- LACHT: O(C)C1=CC=CC(=C1)C1=CC=C(C(=O)O)N1
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 257
- XLogP3: 2.2
- Topologisch pooloppervlak: 62.3
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142677-1.0g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 1g |
$1014.0 | 2023-06-09 | ||
Chemenu | CM489602-1g |
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 97% | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-1142677-1g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 1g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1142677-0.5g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 0.5g |
$974.0 | 2023-10-26 | |
Enamine | EN300-1142677-10.0g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 10g |
$4360.0 | 2023-06-09 | ||
Enamine | EN300-1142677-2.5g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 2.5g |
$1988.0 | 2023-10-26 | |
Enamine | EN300-1142677-0.1g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 0.1g |
$892.0 | 2023-10-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607899-1g |
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 97% | 1g |
¥3710.0 | 2023-04-04 | |
Enamine | EN300-1142677-10g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 10g |
$4360.0 | 2023-10-26 | |
Enamine | EN300-1142677-0.25g |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
1225551-48-3 | 95% | 0.25g |
$933.0 | 2023-10-26 |
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid Gerelateerde literatuur
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
1225551-48-3 (5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid) Gerelateerde producten
- 899957-96-1(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-N'-(thiophen-2-yl)methylethanediamide)
- 1824168-99-1(Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 2473-19-0(Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)
- 921499-35-6(N-(2-methoxy-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)
- 1567114-74-2(2-ethynyl-5-(4-fluorophenyl)furan)
- 1806338-20-4(3-Bromo-4-(3-chloro-2-oxopropyl)benzoic acid)
- 446267-81-8(4-(difluoromethoxy)-3-methoxybenzohydrazide)
- 59490-33-4((2S)-2-(4-chlorophenyl)formamido-3-phenylpropanoic acid)
- 2227649-57-0(4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol)
- 2201328-41-6(6-(pyridin-4-yl)-2-{1-(pyrimidin-2-yl)azetidin-3-ylmethyl}-2,3-dihydropyridazin-3-one)
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk